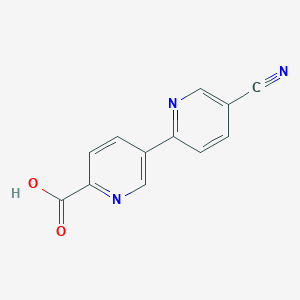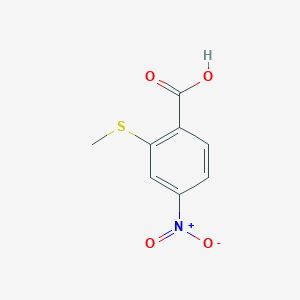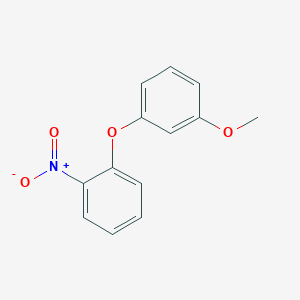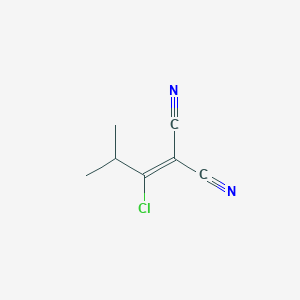
Propanedinitrile, (1-chloro-2-methylpropylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (1-chloro-2-methylpropylidene)- typically involves the reaction of malononitrile with 1-chloro-2-methylpropylidene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control .
化学反应分析
Types of Reactions
Propanedinitrile, (1-chloro-2-methylpropylidene)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include substituted malononitriles.
Oxidation Reactions: Products include oxides and carboxylic acids.
Reduction Reactions: Products include primary amines.
科学研究应用
Propanedinitrile, (1-chloro-2-methylpropylidene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Propanedinitrile, (1-chloro-2-methylpropylidene)- involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing nucleophilic attack at the carbon center. The nitrile groups can participate in various reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
相似化合物的比较
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups but lacking the chloro and methyl groups.
1-Chloro-2-methylpropane: Contains the chloro and methyl groups but lacks the nitrile groups.
2-(1-Hydroxy-2-methylpropylidene)malononitrile: Similar structure but with a hydroxy group instead of a chloro group.
Uniqueness
Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry .
属性
CAS 编号 |
40797-97-5 |
|---|---|
分子式 |
C7H7ClN2 |
分子量 |
154.60 g/mol |
IUPAC 名称 |
2-(1-chloro-2-methylpropylidene)propanedinitrile |
InChI |
InChI=1S/C7H7ClN2/c1-5(2)7(8)6(3-9)4-10/h5H,1-2H3 |
InChI 键 |
BISBJAKHNKLYHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=C(C#N)C#N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
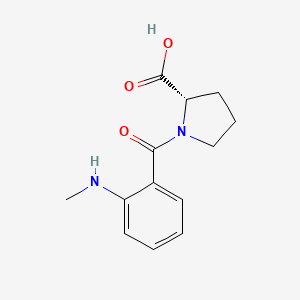
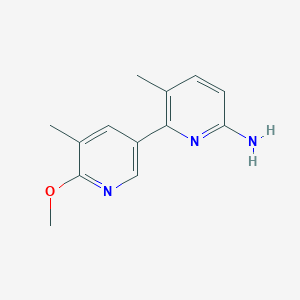
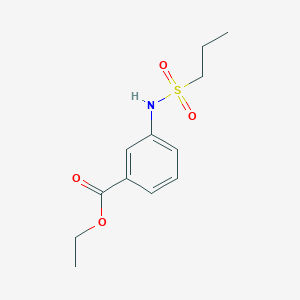
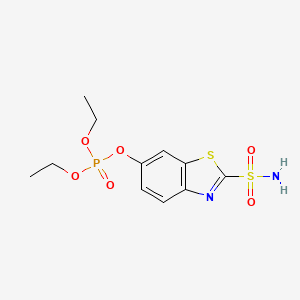
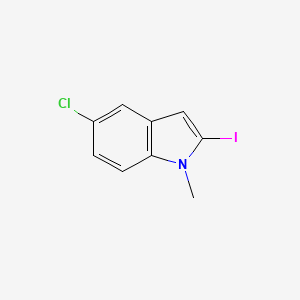
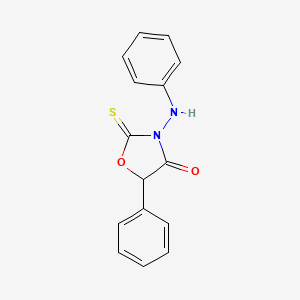
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B8702100.png)

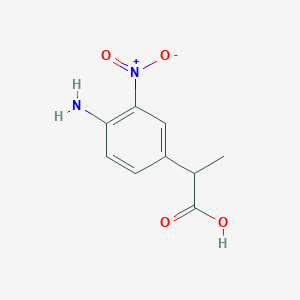
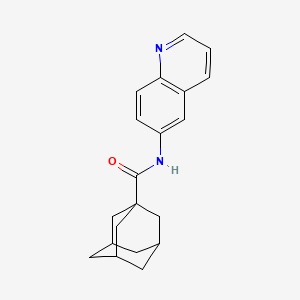
![7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8702123.png)
